Predicted Lipophilicity (XLogP3) of 1-Ethyl-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole Versus N1-Unsubstituted Analog
The presence of the N1-ethyl group in the target compound increases its predicted lipophilicity compared to the N1-unsubstituted analog 6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole. The target compound has an XLogP3 value of 1.8, whereas the N1-unsubstituted analog exhibits an XLogP3 of 1.3 [1]. This difference of 0.5 log units is significant for compound solubility and membrane permeability.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | 6-(Pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole (CAS 2098054-83-0): XLogP3 = 1.3 |
| Quantified Difference | ΔXLogP3 = +0.5 |
| Conditions | Computational prediction based on atom-type and structural fragment contributions |
Why This Matters
Higher lipophilicity alters solubility and permeability profiles, impacting compound handling in biological assays and formulation development.
- [1] PubChem. 1-ethyl-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole. Computed Properties. View Source
